Cas no 881-83-4 (1-(4-bromophenyl)-3-(dimethylamino)propan-1-one)

1-(4-bromophenyl)-3-(dimethylamino)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one
- 1329796-42-0
- 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1)
- 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride
- 3-(Dimethyl-d6-amino)-4'-bromopropiophenone
- DTXSID40236821
- C16580
- TL57Q36LS2
- 881-83-4
- Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride
- 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one HCl
- NSC403721
- Dimethyl(3-oxo-3-(4-bromophenyl))propylammonium chloride
- Cambridge id 5102124
- NSC 403721
- 4'-Bromo-3-(dimethylamino)propiophenone hydrochloride
- SB82079
- Dimethyl(3-oxo-3-(4-bromophenyl))propylammonium chloride N-[3-(4-Bromophenyl)-3-oxopropyl]-N,N-dimethylammonium chloride
- 1-(4-Bromophenyl)-3-dimethylamino)propan-1-one hydrochloride
- 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-onehydrochloride
- 3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride
- CS-0162866
- SCHEMBL10430606
- 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one;hydrochloride
- NSC-403721
- Aldi-6 hydrochloride
- GLXC-10202
- 3-(DIMETHYLAMINO)-4'-BROMOPROPIOPHENONE HYDROCHLORIDE
-
- インチ: InChI=1S/C11H14BrNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H
- InChIKey: YFGCMCARGFWPJN-UHFFFAOYSA-N
- ほほえんだ: CN(C)CCC(=O)C1=CC=C(C=C1)Br.Cl
計算された属性
- せいみつぶんしりょう: 291.00255g/mol
- どういたいしつりょう: 291.00255g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
1-(4-bromophenyl)-3-(dimethylamino)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG704-200mg |
1-(4-bromophenyl)-3-(dimethylamino)propan-1-one |
881-83-4 | 97% | 200mg |
445.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48215-1g |
1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride |
881-83-4 | 97% | 1g |
¥647.0 | 2024-07-16 | |
1PlusChem | 1P01KKDK-1g |
1-(4-Bromophenyl)-3-(dimethylamino)propan-1-onehydrochloride |
881-83-4 | 97% | 1g |
$68.00 | 2024-04-20 | |
Aaron | AR01KKLW-100mg |
1-(4-Bromophenyl)-3-(dimethylamino)propan-1-onehydrochloride |
881-83-4 | 97% | 100mg |
$13.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233506-1g |
1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride |
881-83-4 | 97% | 1g |
¥785.00 | 2024-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PG704-50mg |
1-(4-bromophenyl)-3-(dimethylamino)propan-1-one |
881-83-4 | 97% | 50mg |
185.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48215-100mg |
1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride |
881-83-4 | 97% | 100mg |
¥143.0 | 2024-07-16 | |
1PlusChem | 1P01KKDK-250mg |
1-(4-Bromophenyl)-3-(dimethylamino)propan-1-onehydrochloride |
881-83-4 | 97% | 250mg |
$27.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48215-250mg |
1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride |
881-83-4 | 97% | 250mg |
¥241.0 | 2024-07-16 | |
1PlusChem | 1P01KKDK-100mg |
1-(4-Bromophenyl)-3-(dimethylamino)propan-1-onehydrochloride |
881-83-4 | 97% | 100mg |
$16.00 | 2024-04-20 |
1-(4-bromophenyl)-3-(dimethylamino)propan-1-one 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
1-(4-bromophenyl)-3-(dimethylamino)propan-1-oneに関する追加情報
The Role of 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one (CAS No. 881-83-4) in Modern Chemical and Biomedical Research
1-(4-bromophenyl)-3-(dimethylamino)propan-1-one, identified by the CAS No. 881-83-4, is a structurally unique organic compound with significant implications in both synthetic chemistry and biomedical applications. This compound, composed of a brominated phenyl group conjugated to a dimethylaminoketone moiety, exhibits intriguing photophysical properties due to its extended π-conjugation system and electron-donating substituents. Recent studies have highlighted its potential as a versatile photochemical reagent, particularly in light-mediated processes such as photocrosslinking and photodynamic therapy (PDT). The presence of the 4-bromophenyl substituent enhances its stability under UV irradiation, while the dimethylamino group facilitates efficient electron transfer mechanisms, making it a focal point for researchers exploring stimuli-responsive materials.
From a structural perspective, the compound’s ketone functionality serves as a critical reactive site for photochemical reactions. A 2022 study published in Chemical Science demonstrated that this ketone group can undergo rapid photoactivation under visible light wavelengths (450–550 nm), generating reactive intermediates such as ketyl radicals and excited triplet states. These intermediates are pivotal for applications like polymerization initiation, where they trigger crosslinking events with high spatial precision. The combination of the bromophenyl aromatic ring and the dimethylamino nitrogen atom creates an asymmetric electron distribution, which modulates its absorption spectrum to align with biocompatible light sources—thereby minimizing off-target effects in biological systems.
In terms of synthesis optimization, advancements reported in ACS Sustainable Chemistry & Engineering (2023) have introduced greener protocols using microwave-assisted techniques to reduce reaction times by up to 60%. Traditional methods often required harsh solvents or prolonged heating at elevated temperatures, but this novel approach employs solvent-free conditions with high-energy microwave irradiation to efficiently form the carbon-nitrogen bond between the dimethylamine intermediate and the aryl ketone core structure. Such innovations not only improve scalability for industrial production but also align with current trends toward sustainable chemical manufacturing practices.
Biochemical investigations have revealed promising pharmacological profiles for this compound when tested in vitro against cancer cell lines. A collaborative study between European research institutions (published in Nature Communications, 2023) demonstrated that when combined with photosensitizers, it acts synergistically to enhance PDT efficacy by mediating singlet oxygen generation at lower light intensities than conventional agents. This property is attributed to its ability to stabilize triplet states through intramolecular charge transfer processes—a phenomenon quantified via time-resolved fluorescence spectroscopy revealing an extended lifetime of excited states compared to analogous compounds lacking the bromine substitution.
In drug delivery systems research, this compound has emerged as a key component for designing pH-responsive nanoparticles. Its dimethylamino group undergoes protonation under acidic conditions (e.g., tumor microenvironments), enabling controlled release mechanisms that ensure targeted drug accumulation at disease sites. Preclinical data from mouse models published in Biomaterials Science (January 2024) showed that nanoparticles functionalized with this compound achieved 75% higher drug retention in tumor tissues compared to non-functionalized counterparts while maintaining acceptable hemocompatibility profiles.
Spectroscopic analysis using cutting-edge techniques like two-dimensional nuclear Overhauser effect spectroscopy (NOESY) has elucidated its conformational preferences when incorporated into lipid bilayers—a critical insight for membrane-interacting pharmaceuticals. Researchers from MIT’s Department of Chemistry noted that the compound adopts an extended conformation within phospholipid membranes, facilitating interactions with transmembrane proteins without disrupting membrane integrity—a balance crucial for therapeutic applications requiring cellular specificity.
A recent computational study utilizing density functional theory (DFT) calculations revealed novel insights into its interaction dynamics with biological macromolecules. The bromine atom was found to form transient halogen bonds with tyrosine residues on enzyme surfaces, suggesting potential utility as an allosteric modulator in enzyme inhibition strategies. This discovery opens new avenues for rational drug design targeting specific enzyme pathways implicated in metabolic disorders such as type II diabetes and neurodegenerative diseases.
In material science applications, this compound has been successfully employed as a co-monomer in bioadhesive hydrogel formulations developed for wound healing applications. Its photo-crosslinking capability allows on-demand gelation upon exposure to visible light, enabling minimally invasive application methods. Clinical trials conducted at Johns Hopkins University demonstrated accelerated epithelialization rates by promoting fibroblast migration through localized ROS generation—without inducing cytotoxicity at therapeutic concentrations.
Safety evaluations conducted per OECD guidelines have established safe handling parameters under controlled laboratory conditions. While acute toxicity studies show low systemic toxicity when administered intravenously (LD₅₀ > 500 mg/kg in mice models), researchers emphasize strict adherence to standard organic chemistry safety protocols due to its photosensitive nature when exposed to ambient light during storage or transport phases.
Ongoing research funded by NIH grants is exploring its use as a fluorescent probe for real-time monitoring of cellular redox states—a critical parameter for assessing oxidative stress-related pathologies such as ischemia-reperfusion injury and chronic inflammatory diseases. Preliminary results indicate superior signal-to-noise ratios compared to existing probes like NADH/NADPH sensors when tested under physiological oxygen concentrations.
The compound’s unique combination of chemical reactivity and biocompatibility continues to drive interdisciplinary innovation across multiple research frontiers. Recent advances reported at the 2024 American Chemical Society National Meeting highlighted its role in developing next-generation optogenetic tools where precise spatiotemporal control over cellular processes is required without genetic modification—a breakthrough enabled by its selective activation via near-infrared light wavelengths beyond conventional optical windows.
Synthetic chemists are leveraging its structure for creating bioorthogonal click chemistry reagents that remain inert until activated by specific wavelengths during live-cell imaging experiments. This property was exploited in a groundbreaking study published last quarter where researchers achieved simultaneous tracking of protein-protein interactions while maintaining cellular viability—an improvement over traditional fluorescent dyes prone to nonspecific binding.
In summary, 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one (CAS No: 881-83-4) represents a multifunctional chemical entity bridging synthetic methodologies and biomedical innovation through its tunable photoreactivity profile and structural adaptability across diverse experimental platforms—from material engineering interfaces down to subcellular molecular interactions—positioning it as an essential tool for advancing translational research objectives across disciplines.
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